An In-depth Technical Guide to the Chemical Properties of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
An In-depth Technical Guide to the Chemical Properties of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
An In-depth Technical Guide to the Chemical Properties of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As a key building block, its unique structural features make it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors for targeted cancer therapy. This document will delve into the available data on its structure, physicochemical properties, and its emerging role in drug discovery, while also highlighting areas where further research is required to fully elucidate its chemical profile.
Introduction: The Significance of the Pyrido[3,2-b][1][2]oxazine Scaffold
The pyrido[3,2-b][1][2]oxazine core is a privileged heterocyclic scaffold in drug discovery. This bicyclic system, which fuses a pyridine ring with a 1,4-oxazine ring, offers a three-dimensional architecture that can effectively interact with biological targets. The incorporation of a bromine atom at the 7-position and gem-dimethyl groups at the 2-position of this scaffold, as seen in 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, provides medicinal chemists with strategic points for molecular modification. These modifications are crucial for optimizing a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3]
The bromine substituent, in particular, serves as a versatile synthetic handle for introducing a wide range of functional groups via cross-coupling reactions. This allows for the exploration of the chemical space around the core scaffold, a key strategy in structure-activity relationship (SAR) studies aimed at developing novel therapeutics. The gem-dimethyl groups can influence the compound's conformation and metabolic stability, potentially leading to improved drug-like properties.
Physicochemical and Structural Properties
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a solid at room temperature and should be stored in a dry, well-sealed environment.[2][3] Its fundamental chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrN₂O₂ | , |
| Molecular Weight | 257.08 g/mol | , |
| CAS Number | 894852-01-8 | |
| Appearance | Solid (presumed) | General chemical knowledge |
| Purity | Typically ≥98% | , |
| Storage | Room temperature, dry | , |
| Boiling Point | 380°C (predicted) |
Structural Diagram:
Caption: Chemical structure of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Synthesis and Reactivity
Plausible Synthetic Pathway
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Hypothetical):
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Step 1: Synthesis of 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. This would likely involve the reaction of 2-amino-3-hydroxypyridine with a suitable acylating agent such as 2-bromo-2-methylpropanoyl bromide in the presence of a base. The initial acylation of the amino group would be followed by an intramolecular Williamson ether synthesis to form the oxazine ring.
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Step 2: Bromination. The resulting 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one would then be subjected to electrophilic aromatic substitution to introduce the bromine atom at the 7-position. A common reagent for such a transformation is N-Bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF). A similar procedure has been reported for the non-dimethylated analogue.[4]
Note: This proposed synthesis is based on established chemical principles and requires experimental validation.
Reactivity Profile
The reactivity of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is dominated by the presence of the bromine atom on the electron-deficient pyridine ring. This makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:
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Suzuki Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl substituents.
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Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, a crucial transformation for the synthesis of many kinase inhibitors.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
The lactam functionality within the oxazine ring also presents opportunities for chemical modification, although these reactions may require more forcing conditions.
Spectral Analysis (Anticipated Data)
While specific spectral data for 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is not currently published, we can predict the key features based on its structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the N-H proton of the lactam, and a characteristic singlet for the two methyl groups at the 2-position. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine atom and the fused oxazine ring.
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¹³C NMR: The carbon NMR spectrum would display signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the lactam would appear at a characteristic downfield chemical shift. The carbon bearing the bromine atom would also have a distinct chemical shift.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the lactam and a band for the N-H stretching.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary application of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is as a key intermediate in the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
A closely related compound, 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, is a key intermediate in the synthesis of Fostamatinib, a spleen tyrosine kinase (Syk) inhibitor used for the treatment of chronic immune thrombocytopenia.[5] This highlights the importance of the 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one scaffold in the development of clinically relevant drugs.
The 7-bromo derivative serves as a versatile platform for generating libraries of compounds for high-throughput screening. By employing various cross-coupling reactions at the 7-position, researchers can systematically modify the structure to optimize binding to the target kinase and improve the overall pharmacological profile of the drug candidate.
Logical Flow for Kinase Inhibitor Development:
Caption: Workflow for developing kinase inhibitors from the title compound.
Conclusion and Future Outlook
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its strategic placement of a bromine atom and gem-dimethyl groups on the privileged pyrido[3,2-b][1][2]oxazine scaffold makes it an attractive starting material for the development of kinase inhibitors.
While its utility in medicinal chemistry is evident, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis and comprehensive spectral characterization. Future research should focus on developing and publishing a robust and scalable synthetic route to this compound, as well as providing a complete set of analytical data. This would greatly facilitate its broader use in the scientific community and accelerate the discovery of new and innovative medicines.
References
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PrepChem.com. Synthesis of Step 1. 7-Bromo-2H-pyrido[3,2-b]1,4-oxazin-3(4H)-one. [Link]
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CP Lab Safety. 7-Bromo-2, 2-dimethyl-2H-pyrido[3, 2-b][1][2]oxazin-3(4H)-one, 98% Purity, C9H9BrN2O2, 5 grams. [Link]
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MySkinRecipes. 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. [Link]
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LookChem. 1002726-62-6 - 6-AMINO-2,2-DIMETHYL-2H-PYRIDO[3,2-B][1][2]OXAZIN-3(4H)-ONE. [Link]
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